The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclopropylamine with piperazine. The process can be outlined as follows:
The yield and purity of the synthesized compound can vary based on the specific conditions employed during synthesis.
The molecular structure of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol can be represented using various structural formulas:
C1CC1C(CN2CCNCC2)O
InChI=1S/C9H18N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8-10,12H,1-7H2;2*1H
The compound features a cyclopropyl group attached to an ethanolic chain, which is further substituted with a piperazine ring. This unique structure contributes to its biological activity.
The chemical reactivity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol includes:
These reactions are significant for developing derivatives with enhanced biological activities.
The mechanism of action for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol primarily involves:
Research indicates that derivatives of this compound have shown promising results in vitro against human breast cancer cell lines and demonstrate notable antituberculosis activity .
Physical properties such as melting point, boiling point, and specific heat capacity may vary based on purity and crystallization conditions but are essential for practical applications.
The applications of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: